

# An In-depth Technical Guide to 2-Methoxyhydroquinone (CAS 824-46-4)

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## Compound of Interest

Compound Name: 2-Methoxyhydroquinone

Cat. No.: B1205977

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## Introduction

**2-Methoxyhydroquinone**, also known as Methoxyquinol or 2,5-Dihydroxyanisole, is an organic phenolic compound with the CAS number 824-46-4.[1][2][3] It is characterized by a benzene ring substituted with a methoxy group and two hydroxyl groups.[1] This molecule serves as a versatile building block in organic synthesis and has garnered significant interest for its biological activities, including antioxidant and anti-inflammatory properties.[1][4][5] Notably, it is a key precursor in the total synthesis of Geldanamycin, an Hsp90 inhibitor.[4][5] This document provides a comprehensive overview of its properties, relevant experimental protocols, and mechanisms of action.

## Physicochemical Properties

**2-Methoxyhydroquinone** typically presents as a white to pale yellow or orange-brown crystalline solid.[1][6][7] It is slightly soluble in water but shows good solubility in various organic solvents.[4][6][8][9]

Property	Value	Reference(s)
CAS Number	824-46-4	[1][2][3][6]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>3</sub>	[1][2][3][6][7]
Molecular Weight	140.14 g/mol	[6][7][10][11]
Appearance	White to light orange/brown crystalline powder or chunks	[1][6][7][8][12]
Melting Point	88-91 °C	[2][6][7][10][11]
Boiling Point	180 °C at 24 mmHg 311.3 °C at 760 mmHg	[6][7][8][10]
Density	1.16 - 1.27 g/cm <sup>3</sup> (estimate)	[3][6][7]
Flash Point	142.1 °C	[2][3][6][7]
Vapor Pressure	0.000311 mmHg at 25 °C	[2][3][6][7]
pKa	10.30 ± 0.18 (Predicted)	[7][10]
Water Solubility	Slightly soluble	[6][8][9][10]
Organic Solvent Solubility	Ethanol: ~10 mg/mL DMSO: ~5 mg/mL DMF: ~2 mg/mL Methanol: Soluble	[4][5][10]

## Spectroscopic Data

The structural features of **2-Methoxyhydroquinone** give rise to characteristic spectroscopic signatures. The following table summarizes the expected data from key analytical techniques. [13][14][15]

Spectroscopy	Expected Characteristics
$^1\text{H}$ NMR	Aromatic Protons (3H): Signals typically in the range of $\delta$ 6.5-7.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Hydroxyl Protons (2H): Two broad singlets, chemical shift can vary depending on solvent and concentration. Methoxy Protons (3H): A sharp singlet around $\delta$ 3.8 ppm.
$^{13}\text{C}$ NMR	Aromatic Carbons (6C): Signals in the $\delta$ 100-150 ppm region. Carbons attached to oxygen (C-OH, C-OCH <sub>3</sub> ) will be downfield. Methoxy Carbon (1C): A signal around $\delta$ 55-60 ppm.
Infrared (IR)	O-H Stretch: A broad absorption band in the region of 3200-3500 $\text{cm}^{-1}$ due to the hydroxyl groups. C-H Stretch (Aromatic): Peaks just above 3000 $\text{cm}^{-1}$ . C-H Stretch (Aliphatic): Peaks just below 3000 $\text{cm}^{-1}$ for the methoxy group. C=C Stretch (Aromatic): Absorptions in the 1500-1600 $\text{cm}^{-1}$ region. C-O Stretch: Strong bands in the 1000-1300 $\text{cm}^{-1}$ region.
Mass Spec. (MS)	Molecular Ion ( $\text{M}^+$ ): A prominent peak at $m/z = 140$ , corresponding to the molecular weight. [13] Fragmentation: Common fragmentation patterns would involve the loss of a methyl group ( $-\text{CH}_3$ ) or a methoxy group ( $-\text{OCH}_3$ ).

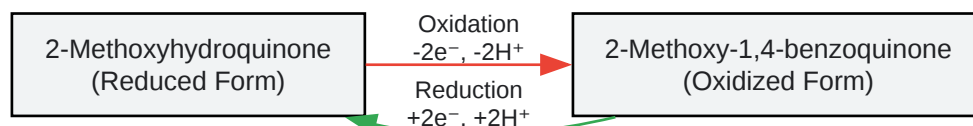
## Biological Activity and Mechanisms of Action

**2-Methoxyhydroquinone** exhibits several important biological activities, primarily stemming from its redox-active hydroquinone structure.

### Antioxidant Activity

The hydroquinone moiety allows the molecule to act as a potent antioxidant. [1] It can readily undergo a two-electron oxidation to form the corresponding 2-methoxy-1,4-benzoquinone,

thereby neutralizing reactive oxygen species (ROS).[16] This reversible redox cycle is fundamental to its ability to scavenge free radicals.[16]

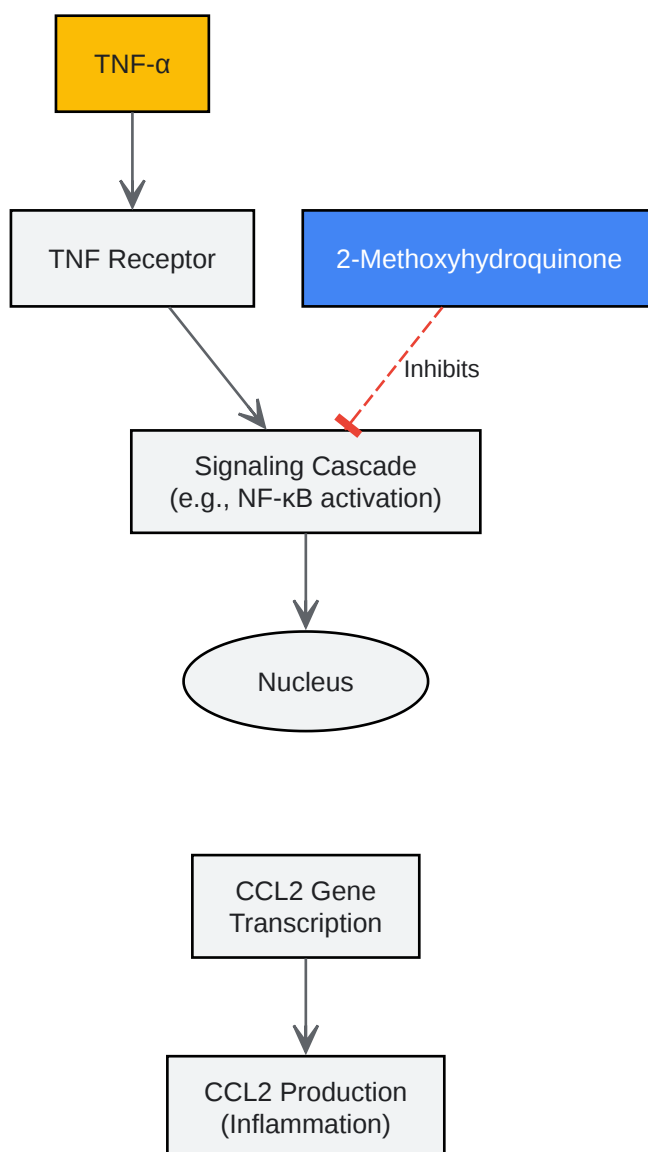


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Figure 1: Redox cycle of **2-Methoxyhydroquinone**.

## Anti-inflammatory Activity

**2-Methoxyhydroquinone** has demonstrated anti-inflammatory effects. It has been shown to reduce the production of Chemokine (C-C motif) ligand 2 (CCL2) induced by Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) in vitro, with a reported IC<sub>50</sub> value of 64.3  $\mu$ M.[4][5] CCL2 is a critical chemokine involved in the recruitment of monocytes and other inflammatory cells. The inhibition of its production suggests a potential therapeutic role in inflammatory conditions.



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Figure 2: Inhibition of TNF-α-induced CCL2 production.

## Other Activities

- Enzyme Inhibition: The compound is known to inhibit both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1]
- Biosynthetic Precursor: It is a documented precursor in the chemical synthesis of Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[4][5]

## Experimental Protocols

## Synthesis from Vanillin

A green and continuous synthesis method has been developed to produce **2-methoxyhydroquinone** from vanillin, a widely available lignin-derived chemical.<sup>[17]</sup> The following protocol is based on this approach.

### Materials:

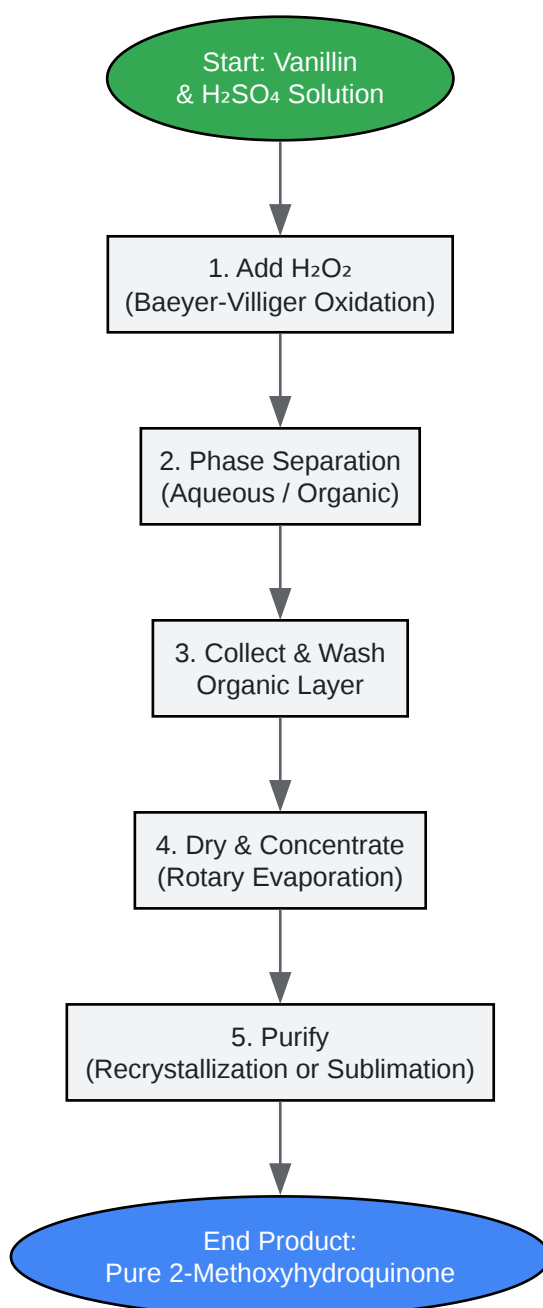
- Vanillin
- Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ )
- Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Ethyl Acetate
- Taylor-Couette Disc Contactor (TCDC) reactor or standard batch reactor

### Methodology:

- **Reaction Setup:** Prepare an aqueous solution of sulfuric acid. In a separate vessel, dissolve vanillin in a suitable organic solvent like ethyl acetate.
- **Initiation:** Feed the vanillin solution and the acidic aqueous solution into the reactor.
- **Oxidation:** Slowly add hydrogen peroxide to the mixture. The reaction is an acid-catalyzed Baeyer-Villiger oxidation of vanillin, followed by hydrolysis to yield **2-methoxyhydroquinone** and formic acid.
- **Phase Separation:** After the reaction is complete (monitor by TLC or HPLC), allow the organic and aqueous phases to separate. The product will be predominantly in the organic phase.
- **Extraction & Neutralization:** Collect the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine.
- **Drying and Concentration:** Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.

- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by sublimation to yield high-purity **2-methoxyhydroquinone**.<sup>[17]</sup>



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Figure 3: Workflow for synthesis of **2-Methoxyhydroquinone**.

## Preparation of Stock Solutions

For in vitro experiments, a stock solution is typically prepared by dissolving the solid compound in a suitable organic solvent.<sup>[4]</sup>

- Weigh the desired amount of solid **2-methoxyhydroquinone** in a sterile container.
- Add the solvent of choice (e.g., DMSO, ethanol) to achieve the target concentration (e.g., 10 mg/mL in ethanol).<sup>[4][5]</sup>
- Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.
- Ensure the solid is completely dissolved, using gentle warming or vortexing if necessary.
- Store the stock solution at -20°C for stability.<sup>[4][10]</sup> The product is reported to be stable for at least 4 years under these conditions.<sup>[4]</sup>

## Representative Anti-inflammatory Assay Protocol (CCL2 Inhibition)

This protocol is a representative methodology for assessing the inhibitory effect of **2-methoxyhydroquinone** on TNF- $\alpha$ -induced CCL2 production in human airway cells, based on the cited literature.<sup>[4][5]</sup>

- Cell Culture: Culture human airway epithelial cells (e.g., A549) in appropriate media until they reach 80-90% confluency.
- Pre-treatment: Treat the cells with varying concentrations of **2-methoxyhydroquinone** (dissolved in media from a DMSO stock) for 1-2 hours. Include a vehicle control (DMSO only).
- Stimulation: Induce inflammation by adding a specific concentration of recombinant human TNF- $\alpha$  (e.g., 10 ng/mL) to the cell media.
- Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for CCL2 production and secretion.



- Supernatant Collection: Collect the cell culture supernatant.
- Quantification: Measure the concentration of CCL2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- Data Analysis: Plot the CCL2 concentration against the concentration of **2-methoxyhydroquinone**. Calculate the IC<sub>50</sub> value, which represents the concentration of the compound required to inhibit 50% of the TNF- $\alpha$ -induced CCL2 production.

## Safety and Handling

**2-Methoxyhydroquinone** is classified as an irritant.[2][3] It is irritating to the eyes, respiratory system, and skin.[2][3][18]

- Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[11][18][19] A dust mask (e.g., N95) should be used when handling the powder.[11]
- Handling: Avoid dust formation and inhalation.[18][19] Ensure adequate ventilation. Wash hands and any exposed skin thoroughly after handling.[4][18]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and strong bases.[9][18][20] The compound may be light and air-sensitive.[8] For long-term storage, keeping it at -20°C under an inert gas is recommended.[4][10]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[18][20] For skin contact, wash off with soap and plenty of water.[18][20] If inhaled, move to fresh air.[18][20] Seek medical attention if irritation persists.[18][20]

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